

Improving adhesion of SikaBiresin TD-165 to different substrates

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Compound of Interest

Compound Name: TD-165

Cat. No.: B15621617

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Technical Support Center: SikaBiresin TD-165 Adhesion

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the adhesion of SikaBiresin **TD-165** to various substrates.

Troubleshooting Adhesion Issues

Poor adhesion of SikaBiresin **TD-165** can often be traced back to improper surface preparation, incompatible substrates, or incorrect application procedures. This guide provides a systematic approach to identifying and resolving common adhesion problems.

Common Adhesion Problems and Solutions

Problem	Potential Cause	Recommended Solution
Delamination or Peeling	Inadequate surface cleaning, leading to a weak boundary layer.	Implement a thorough multi-step cleaning process involving solvent wiping and degreasing.
Low surface energy of the substrate preventing proper wetting by the resin.	Increase the substrate's surface energy through methods like corona, plasma, or flame treatment, or by applying a suitable primer.	
Smooth substrate surface offering insufficient mechanical keying.	Roughen the surface by sanding, grit blasting, or chemical etching to increase the surface area for bonding. [1] [2]	
Incomplete Curing at the Interface	Presence of contaminants on the substrate that inhibit the curing reaction.	Ensure the substrate is free from any residues like oils, mold release agents, or fingerprints before applying the resin.
Incorrect mixing ratio of resin and hardener.	Strictly adhere to the 2:1 mixing ratio by weight for the SikaBiresin TD-150 resin and TD-165 hardener. [3] [4]	
Low ambient or substrate temperature during application and curing.	Apply and cure the resin within the recommended temperature range (25-30°C for thin layers) to ensure optimal cross-linking. [3] [5]	
Bubbles or Voids at the Bond Line	Air entrapment during mixing or application.	Mix the components thoroughly but gently to avoid introducing excessive air. [3] Allow the mixed resin to self-degas for up to 10 minutes

before application or use a vacuum chamber.[\[3\]](#)[\[6\]](#)

Porous substrate releasing trapped air during curing.	Seal porous substrates like wood or concrete with a suitable sealer or a thin initial coat of SikaBiresin TD-165 and allow it to cure before applying the main layer. [3] [5] [7]
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Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for achieving good adhesion with SikaBiresin **TD-165**?

A: The three most critical factors are:

- **Surface Cleanliness:** The substrate must be completely free of contaminants such as oils, grease, dust, and moisture.
- **Surface Profile:** A roughened surface provides better mechanical interlocking for the resin, significantly improving bond strength.[\[1\]](#)[\[2\]](#)
- **Proper Curing:** Adhering to the correct mixing ratio, application temperature, and curing time is essential for the resin to develop its full adhesive properties.[\[3\]](#)

Q2: How do I prepare different types of substrates for bonding with SikaBiresin **TD-165**?

A: Surface preparation is key to strong adhesion. Below is a general guide for various substrates.

Substrate	Surface Preparation Protocol
Metals (e.g., Aluminum, Stainless Steel)	<p>1. Degrease: Wipe the surface with a solvent like acetone or isopropyl alcohol to remove oils and grease.^[1] 2. Abrade: Sandblast or sand the surface with medium-grit sandpaper to remove oxide layers and create a rough profile.^[1] 3. Clean: Remove all abrasive residues with a clean, dry cloth or compressed air. 4. Prime (Optional but Recommended): Apply a metal primer compatible with epoxy resins to enhance adhesion and corrosion resistance.</p>
Plastics (e.g., Polycarbonate, Acrylic)	<p>1. Clean: Wash with a mild detergent and water, then rinse thoroughly and dry completely. 2. Abrade: Lightly sand the surface with fine-grit sandpaper. 3. Solvent Wipe: Use a solvent that is compatible with the specific plastic to remove any remaining contaminants. 4. Surface Treatment (for low surface energy plastics like Polyethylene, Polypropylene): Use corona, plasma, or flame treatment to increase surface energy. Alternatively, apply a specialized polyolefin primer.</p>
Glass and Ceramics	<p>1. Clean: Thoroughly clean with a glass cleaner or a detergent solution, followed by a rinse with deionized water. 2. Dry: Ensure the surface is completely dry, as moisture can interfere with bonding. 3. Silane Coupling Agent (Recommended): Apply a silane coupling agent to chemically bridge the inorganic substrate and the organic epoxy resin, significantly improving bond strength and durability.^[1]</p>
Wood and Porous Materials	<p>1. Sand: Sand the surface to create a uniform profile and remove any loose fibers. 2. Clean: Remove all sanding dust. 3. Seal: Apply a thin coat of SikaBiresin TD-165 or a compatible</p>

sealer to penetrate and seal the pores.[3][5][7]
Allow this sealing coat to cure before applying the main adhesive layer. This prevents air from escaping the pores and creating bubbles in the bond line.

Q3: Can I use SikaBiresin **TD-165** on flexible substrates?

A: SikaBiresin **TD-165**, once cured, is a rigid material with a Shore D hardness of around 80-81.[3] While it can bond to some flexible substrates, the rigidity of the cured epoxy may lead to delamination if the substrate is subjected to significant flexing or bending. For applications requiring flexibility, consider a more flexible adhesive system.

Q4: What is the optimal curing temperature for SikaBiresin **TD-165** to achieve the best adhesion?

A: For thin layers (1 to 5 mm), a warm room temperature of 25–30 °C is recommended to accelerate curing and achieve the best properties.[3][5] Lower temperatures will prolong the curing time and may affect the final bond strength. High temperatures can cause a rapid exothermic reaction, potentially leading to yellowing and stress in the cured resin.[3][6]

Experimental Protocols

Protocol 1: Standard Surface Preparation for Metallic Substrates

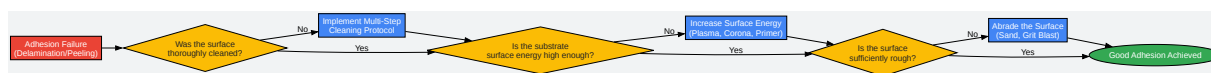
- **Solvent Degreasing:** Wipe the substrate surface with a lint-free cloth soaked in acetone or isopropyl alcohol. Use a two-wipe method (one to apply the solvent and a clean one to remove it) to avoid re-contaminating the surface.
- **Mechanical Abrasion:** For robust metals, grit blast the surface to a uniform finish. For more delicate surfaces, sand with 120-180 grit sandpaper in a cross-hatch pattern to ensure uniform roughness.
- **Residue Removal:** Use oil-free compressed air to blow off all sanding or blasting dust. Follow with a final solvent wipe with a clean, lint-free cloth.

- **Primer Application (Optional):** If using a primer, apply it according to the manufacturer's instructions, paying close attention to the recommended thickness and curing time before applying the SikaBiresin **TD-165**.

Protocol 2: Adhesion Testing (Qualitative Cross-Hatch Test)

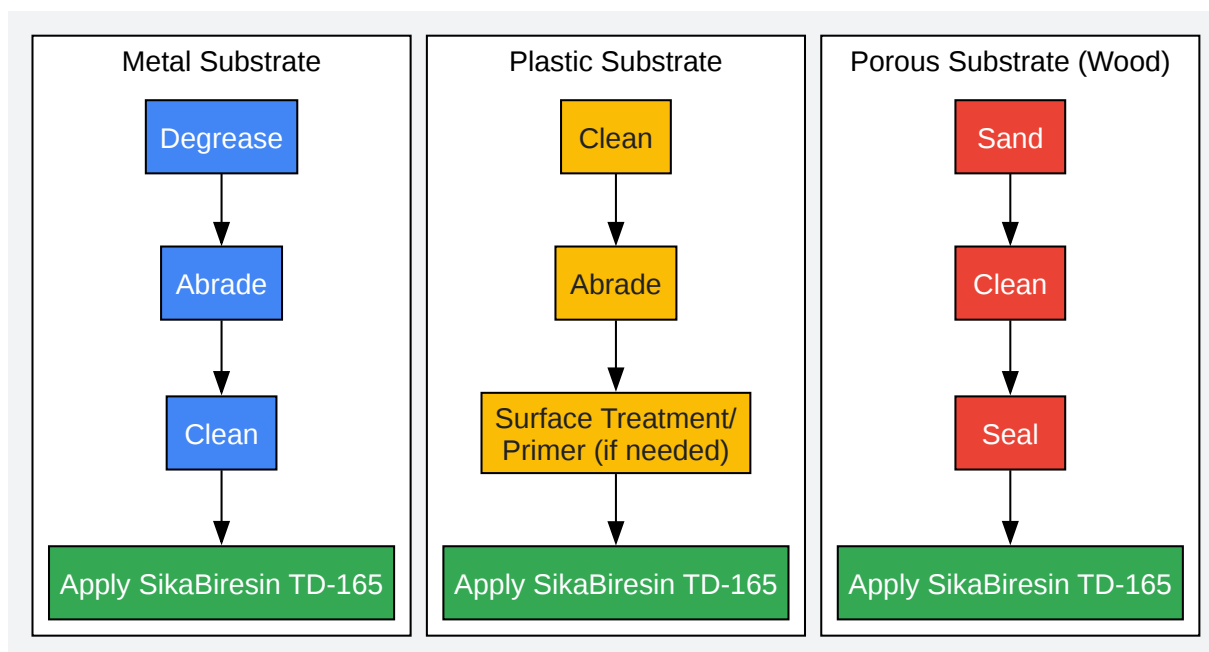
- **Sample Preparation:** Prepare and bond the substrate with SikaBiresin **TD-165** according to the recommended procedures and allow it to cure fully (typically 7 days at room temperature for full mechanical properties).[3]
- **Scribing:** Use a sharp utility knife or a specialized cross-hatch cutter to make a series of parallel cuts through the epoxy to the substrate. Make a second series of cuts at a 90-degree angle to the first set, creating a grid of small squares.
- **Tape Application:** Apply a pressure-sensitive adhesive tape (e.g., ASTM D3359 standard tape) firmly over the grid.
- **Tape Removal:** After a few minutes, rapidly pull the tape off at a 180-degree angle.
- **Evaluation:** Examine the grid area. The amount of coating removed from the substrate provides a qualitative measure of adhesion. A result with no or very minimal coating removal indicates good adhesion.

Visual Guides



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Caption: Troubleshooting workflow for adhesion failure.



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Caption: Surface preparation workflows for different substrates.

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